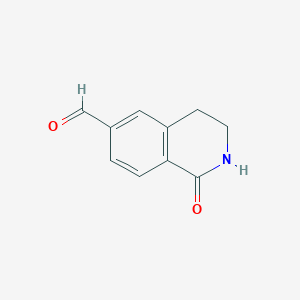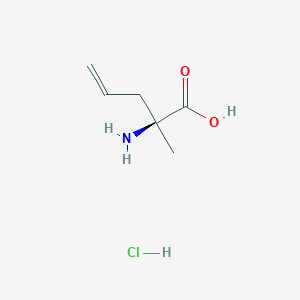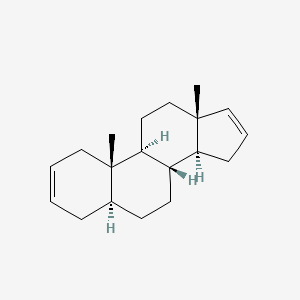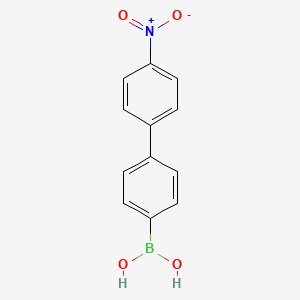
4'-Nitrobiphenyl-4-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4’-nitro-[1,1’-biphenyl]-4-yl}boronic acid is an organic compound that features a boronic acid group attached to a biphenyl structure with a nitro substituent. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4’-nitro-[1,1’-biphenyl]-4-yl}boronic acid typically involves the Suzuki coupling reaction. This reaction uses a halogenated biphenyl compound and a boronic acid derivative in the presence of a palladium catalyst and a base. For example, 4-bromo-1-nitrobiphenyl can be reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate to yield {4’-nitro-[1,1’-biphenyl]-4-yl}boronic acid .
Industrial Production Methods
Industrial production methods for {4’-nitro-[1,1’-biphenyl]-4-yl}boronic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same Suzuki coupling reaction, but with optimizations for yield and purity, such as using continuous flow reactors and more efficient catalysts.
化学反应分析
Types of Reactions
{4’-nitro-[1,1’-biphenyl]-4-yl}boronic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Electrophilic Aromatic Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent oxidation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura cross-coupling reaction, the product would be a biphenyl derivative with a new substituent in place of the boronic acid group .
科学研究应用
Chemistry
In chemistry, {4’-nitro-[1,1’-biphenyl]-4-yl}boronic acid is widely used in the synthesis of complex organic molecules. It serves as a building block in the construction of biphenyl derivatives, which are important in the development of pharmaceuticals and agrochemicals .
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of biologically active molecules. Its derivatives have been studied for their potential use as anti-cancer agents and in the treatment of other diseases .
Industry
In the industrial sector, {4’-nitro-[1,1’-biphenyl]-4-yl}boronic acid is used in the production of advanced materials, such as liquid crystals and polymers. These materials have applications in electronics and optoelectronics .
作用机制
The mechanism of action of {4’-nitro-[1,1’-biphenyl]-4-yl}boronic acid in chemical reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the boronic acid group to the target molecule.
相似化合物的比较
Similar Compounds
- 4-nitrophenylboronic acid
- 4-bromobiphenyl
- 4-nitrobiphenyl
Uniqueness
{4’-nitro-[1,1’-biphenyl]-4-yl}boronic acid is unique due to the presence of both a nitro group and a boronic acid group on the biphenyl structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis .
属性
分子式 |
C12H10BNO4 |
|---|---|
分子量 |
243.02 g/mol |
IUPAC 名称 |
[4-(4-nitrophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H10BNO4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8,15-16H |
InChI 键 |
VTWDXJIAFGTGMM-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


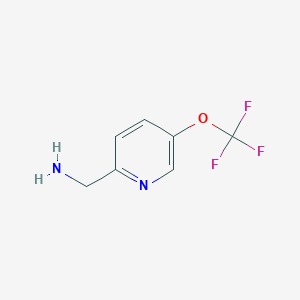
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11750515.png)
![3-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11750520.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11750530.png)
![2-methoxy-4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol](/img/structure/B11750537.png)
![1-Ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11750538.png)
![2-(3-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11750542.png)

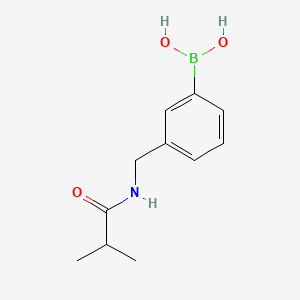
![4-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11750557.png)
![1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11750564.png)
